

Step-by-Step Guide to Antibody Conjugation with Sulfo Cy5.5-Maleimide

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Compound of Interest

Compound Name: Sulfo Cy5.5-maleimide

Cat. No.: B15552443

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the covalent conjugation of **Sulfo Cy5.5-maleimide** to antibodies. Sulfo Cy5.5 is a bright, water-soluble, near-infrared (NIR) fluorescent dye, making it an excellent choice for labeling antibodies used in various applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. The maleimide functional group specifically reacts with free sulfhydryl (thiol) groups on the antibody, primarily from reduced cysteine residues, forming a stable thioether bond. This protocol covers antibody preparation, the reduction of disulfide bonds, the conjugation reaction, purification of the conjugate, and determination of the degree of labeling.

Principle of the Reaction

The conjugation process is a two-step procedure. First, the disulfide bonds within the antibody's hinge region are partially reduced to generate free sulfhydryl groups. This is typically achieved using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP), which is advantageous as it does not need to be removed before the addition of the maleimide. Subsequently, the sulfhydryl-reactive **Sulfo Cy5.5-maleimide** is added, and it covalently attaches to the newly formed thiol groups. The reaction is performed at a slightly acidic to

neutral pH (6.5-7.5) to ensure the specific reaction between the maleimide and sulfhydryl groups.

Materials and Reagents

Reagent/Material	Supplier	Purpose
Antibody (e.g., IgG)	User-provided	Protein to be labeled
Sulfo Cy5.5-maleimide	Commercial source	Fluorescent labeling reagent
Tris(2-carboxyethyl)phosphine (TCEP)	Commercial source	Reducing agent
Anhydrous Dimethyl Sulfoxide (DMSO)	Commercial source	Solvent for dye
Phosphate-Buffered Saline (PBS), pH 7.2-7.4	In-house or commercial	Reaction and storage buffer
Zeba™ Spin Desalting Columns, 7K MWCO	Commercial source	Purification of conjugate
Spectrophotometer (UV-Vis)	Laboratory equipment	Quantification

Experimental Protocols

Antibody Preparation

- **Buffer Exchange:** The antibody should be in an amine-free and sulfhydryl-free buffer, such as PBS, at a pH of 7.2-7.4.[\[1\]](#) If the antibody solution contains substances like Tris, glycine, or preservatives with free amines or thiols, they must be removed. This can be achieved using a desalting column or dialysis. The recommended antibody concentration is between 2-10 mg/mL for optimal labeling.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Concentration Adjustment:** If the antibody concentration is below 2 mg/mL, it should be concentrated using an appropriate centrifugal filter device.

Reduction of Antibody Disulfide Bonds

- **Prepare TCEP Solution:** Prepare a 10 mM stock solution of TCEP in a conjugation buffer (e.g., PBS).
- **Reduction Reaction:** Add a 10 to 20-fold molar excess of TCEP to the antibody solution.^[1] For example, for an antibody at 5 mg/mL (approximately 33.3 μ M), add TCEP to a final concentration of 333-666 μ M.
- **Incubation:** Incubate the reaction mixture for 30-60 minutes at room temperature.^[4]

Conjugation of Antibody with Sulfo Cy5.5-Maleimide

- **Prepare Sulfo Cy5.5-Maleimide Stock Solution:** Immediately before use, dissolve the **Sulfo Cy5.5-maleimide** in anhydrous DMSO to a concentration of 10 mM. Vortex briefly to ensure it is fully dissolved.
- **Conjugation Reaction:** Add the **Sulfo Cy5.5-maleimide** stock solution to the reduced antibody solution. A 10 to 20-fold molar excess of the dye over the antibody is recommended as a starting point.^{[1][5]} The optimal ratio may need to be determined empirically for each antibody.
- **Incubation:** Incubate the reaction for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.

Purification of the Conjugate

- **Removal of Unreacted Dye:** It is crucial to remove any unconjugated **Sulfo Cy5.5-maleimide**. This is most conveniently achieved using a spin desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).^[1]
- **Column Equilibration:** Equilibrate the desalting column with PBS buffer according to the manufacturer's instructions.
- **Purification:** Apply the conjugation reaction mixture to the equilibrated column and centrifuge to collect the purified antibody-dye conjugate.

Characterization of the Conjugate

Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.

- **Measure Absorbance:** Dilute the purified conjugate in PBS and measure the absorbance at 280 nm (A_{280}) and 673 nm (A_{673} , the absorbance maximum for Sulfo Cy5.5).
- **Calculate Protein Concentration:** The concentration of the antibody is calculated using the following formula, which corrects for the absorbance of the dye at 280 nm:

$$\text{Antibody Concentration (M)} = [A_{280} - (A_{673} \times CF_{280})] / \epsilon_{\text{protein}}$$

Where:

- A_{280} is the absorbance of the conjugate at 280 nm.
 - A_{673} is the absorbance of the conjugate at 673 nm.
 - CF_{280} is the correction factor for Sulfo Cy5.5 at 280 nm (0.11).[\[6\]](#)
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$).
- **Calculate Dye Concentration:** The concentration of the Sulfo Cy5.5 dye is calculated as:

$$\text{Dye Concentration (M)} = A_{673} / \epsilon_{\text{dye}}$$

Where:

- ϵ_{dye} is the molar extinction coefficient of Sulfo Cy5.5 at 673 nm ($211,000 \text{ M}^{-1}\text{cm}^{-1}$).[\[6\]](#)
- **Calculate DOL:**

$$\text{DOL} = \text{Dye Concentration (M)} / \text{Antibody Concentration (M)}$$

An optimal DOL for most antibodies is typically between 2 and 10.[\[2\]](#)

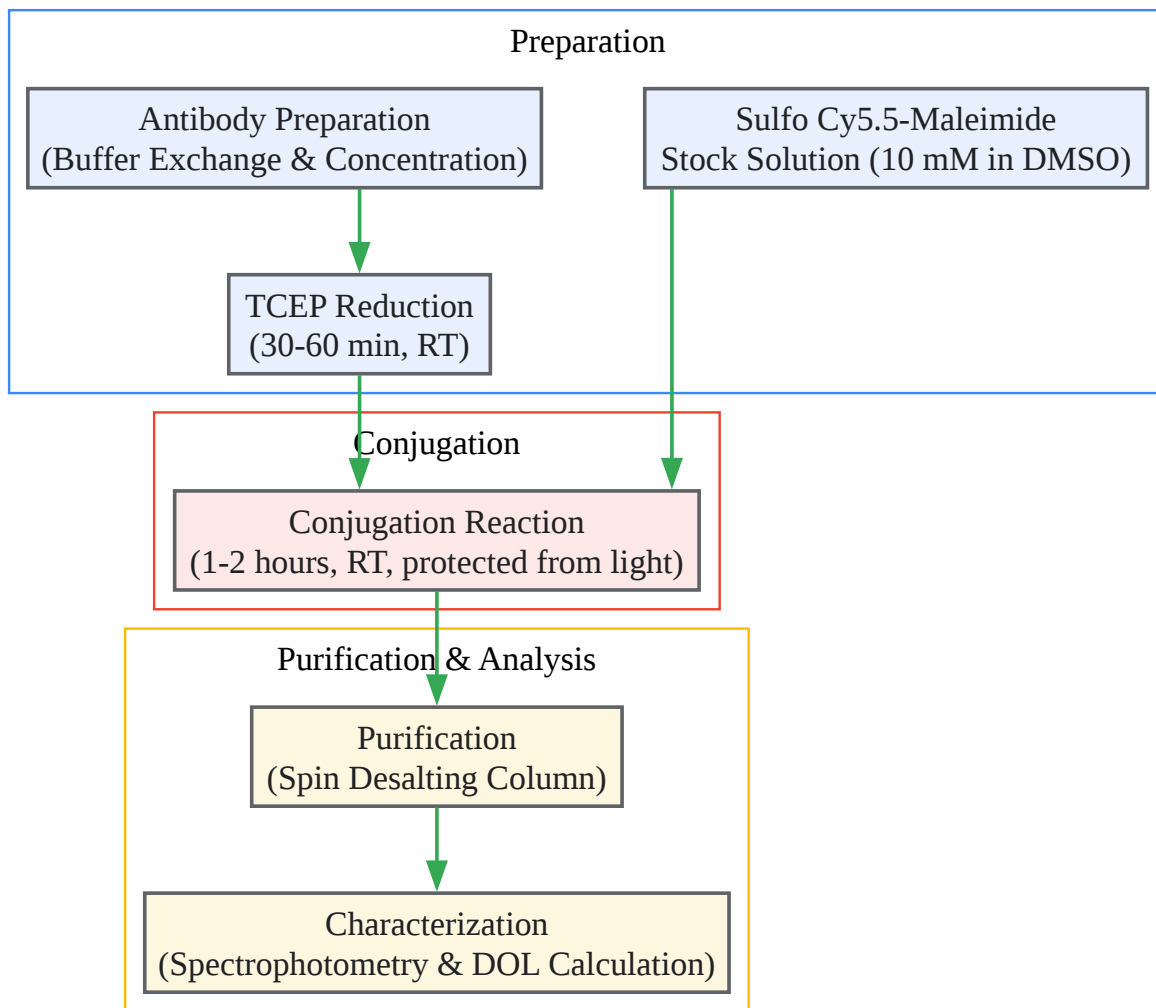
Quantitative Data Summary

Parameter	Recommended Value	Reference
Antibody Concentration	2-10 mg/mL	[1] [2] [3]
TCEP to Antibody Molar Ratio	10-20:1	[1]
Sulfo Cy5.5-Maleimide to Antibody Molar Ratio	10-20:1 (starting point)	[1] [5]
Optimal Degree of Labeling (DOL)	2-10	[2]
Sulfo Cy5.5 Extinction Coefficient (ϵ_{dye})	211,000 M ⁻¹ cm ⁻¹ at 673 nm	[6]
Sulfo Cy5.5 Correction Factor (CF ₂₈₀)	0.11	[6]
IgG Extinction Coefficient ($\epsilon_{\text{protein}}$)	~210,000 M ⁻¹ cm ⁻¹ at 280 nm	

Storage of the Conjugate

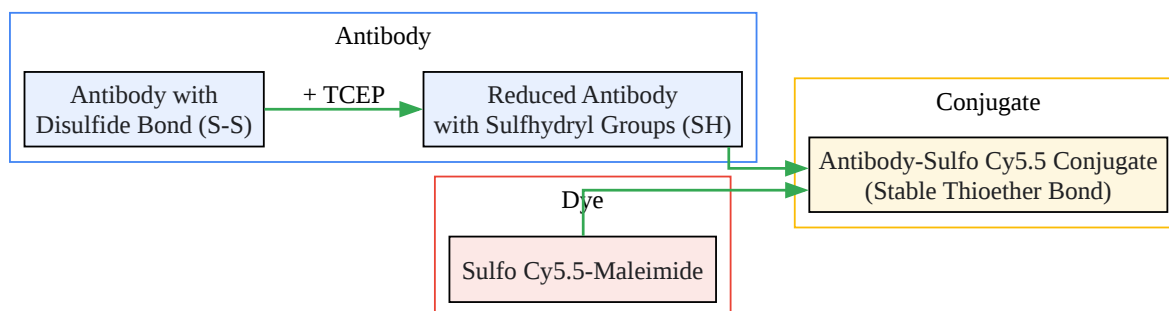
For short-term storage, the purified antibody-dye conjugate can be stored at 4°C for up to one week, protected from light. For long-term storage, it is recommended to add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C. Adding a carrier protein like BSA (5-10 mg/mL) can also help to prevent denaturation.

Visualizations



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Caption: Experimental workflow for antibody conjugation with **Sulfo Cy5.5-maleimide**.



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Caption: Chemical reaction pathway of antibody conjugation with **Sulfo Cy5.5-maleimide**.

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